N-Phenylbenzenesulfonamide

Description

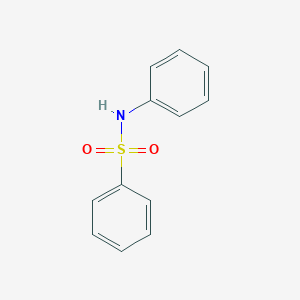

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUGWFWQVYXATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168371 | |

| Record name | Benzenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-25-7 | |

| Record name | N-Phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8ZF9FCZ3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization

Classical and Established Synthesis Approaches

The most traditional and widely utilized methods for constructing the N-Phenylbenzenesulfonamide core involve the formation of a sulfonamide bond between an aniline (B41778) moiety and a benzenesulfonyl group.

The formation of the sulfonamide linkage is a specific type of amidation reaction. In this context, the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl derivative, typically a sulfonyl chloride. This general approach is a cornerstone of sulfonamide synthesis, providing a reliable pathway to a wide array of N-substituted aromatic and aliphatic amides and sulfonamides. The reaction of amino compounds with sulfonyl chlorides is one of the most widely used methods for preparing these scaffolds.

The direct sulfonylation of aniline with benzenesulfonyl chloride represents the most common and straightforward synthesis of this compound. This reaction, often referred to as a Hinsberg-type reaction, involves the nucleophilic attack of the aniline's amino group on the sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride and the formation of the stable sulfonamide bond. This condensation is typically exothermic. While effective, the process can be limited by the need for specific conditions, particularly for less nucleophilic anilines, and the potential formation of undesired di-sulfonamide byproducts with primary amines.

The presence of a base is crucial in the sulfonylation of amines to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of base significantly impacts the reaction's efficiency and yield.

Organic Bases: Tertiary amines like pyridine (B92270) and triethylamine (B128534) (TEA) are commonly employed. Studies show that using pyridine as a base in tetrahydrofuran (B95107) (THF) can achieve yields of approximately 90%. Similarly, employing triethylamine in dichloromethane (B109758) (DCM) results in yields around 85%. These organic bases effectively scavenge the generated HCl, driving the reaction equilibrium towards product formation.

Inorganic Bases: While inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate can be used, they often lead to lower yields. For instance, reactions using aqueous NaOH may yield only around 44%, partly due to competing side reactions like the hydrolysis of the sulfonyl chloride. However, potassium carbonate has been explored in alternative solvent systems like PEG-400, achieving yields up to 78%. In some cases, for highly reactive anilines, the reaction can proceed with moderate yield under solvent-free conditions without a catalyst, but catalysis becomes necessary for less reactive amines.

Table 1: Comparison of Base Catalysis in this compound Synthesis

| Base | Solvent | Yield | Reference |

| Pyridine | Tetrahydrofuran (THF) | ~90% | |

| Triethylamine (TEA) | Dichloromethane (DCM) | ~85% | |

| Sodium Hydroxide (NaOH) | Aqueous | ~44% | |

| Potassium Carbonate | PEG-400 | up to 78% |

The solvent system plays a critical role in the sulfonylation reaction, influencing reaction rates and ease of product purification.

Research into the reaction between benzenesulfonyl chloride and aniline has shown that second-order rate coefficients are highest in polar, protic solvents. The reaction rates in pure solvents follow the order: water > methanol (B129727) > propan-2-ol > ethyl acetate. This highlights the role of solvent polarity and hydrogen bond donating ability in stabilizing the transition state.

Aprotic Solvents: Solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are effective and commonly used, often in conjunction with organic bases, leading to high yields.

Protic Solvents: While polar aprotic solvents can accelerate the reaction, purification can be more complex. Methanol is often chosen as a balance between reactivity and ease of product isolation.

Green and Alternative Solvents: To create more environmentally friendly protocols, researchers have explored greener solvent systems. Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride with glycerol (B35011) or urea, have been used to synthesize sulfonamides in high yields (up to 97%) at room temperature. Additionally, solvent-free conditions, sometimes assisted by microwave irradiation or catalysts like zinc oxide nanoparticles, offer an eco-friendly alternative that can result in excellent yields and simplified workup procedures.

Table 2: Effect of Solvent on the Sulfonylation of Aniline

| Solvent | Conditions | Yield | Noteworthy Aspects | Reference |

| Diethyl Ether | 0 °C | 85% | Classical aprotic solvent. | |

| Dichloromethane (DCM) | Room Temp, TEA base | 85% | Common aprotic solvent. | |

| Water | 25 °C | High Rate | Fastest reaction rate among tested solvents. | |

| Methanol | 25 °C | High Rate | Balances reactivity and ease of isolation. | |

| ChCl/Glycerol | Room Temp | up to 97% | Sustainable deep eutectic solvent. | |

| Solvent-Free | Microwave | Excellent | Environmentally benign, rapid reaction. |

Sulfonylation of Amines: Aniline-Benzenesulfonyl Chloride Condensations

Advanced and Specialized Synthetic Routes for this compound and its Derivatives

Beyond classical methods, advanced strategies have been developed to synthesize functionalized derivatives of this compound, often employing metal catalysis to achieve high selectivity and introduce specific substituents.

A notable advanced methodology involves the metal-promoted tandem nitration and halogenation of the this compound scaffold. This approach allows for the direct and chemoselective synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives. This one-pot reaction demonstrates high functional group compatibility and utilizes insensitive and inexpensive nitration reagents such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). This strategy provides a direct pathway to 4-halo-2-nitroaniline structures, which are valuable intermediates in the synthesis of other complex molecules. Copper-catalyzed nitration of sulfonamides using trimethylsilyl (B98337) azide (B81097) (TMSN₃) and tert-Butyl hydroperoxide (TBHP) under aerobic conditions has also been developed as an efficient protocol.

Direct Aromatic Functionalization Approaches (e.g., Dinitrification)

Direct functionalization of the aromatic rings of this compound offers an efficient pathway to introduce new functional groups. A notable example is the dinitrification of the aniline ring, which is a key step in synthesizing valuable intermediates like N-(2,4-dinitrophenyl)benzenesulfonamide.

Researchers have developed a novel and practical method for the dinitrification of this compound. sioc-journal.cn This approach utilizes a combination of sodium nitrate (NaNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in a dichloroethane (DCE) solvent under an air atmosphere. sioc-journal.cn The reaction is believed to proceed through a nitrogen dioxide radical (NO₂•) intermediate, generated from the thermal reaction of the nitrate and persulfate. sioc-journal.cn This method is characterized by its operational simplicity and good tolerance for various functional groups on the benzenesulfonamide (B165840) ring. sioc-journal.cn

The optimization of reaction conditions revealed that using 0.2 mmol of the this compound substrate with 0.6 mmol of sodium nitrate and 0.8 mmol of ammonium persulfate at 130 °C for 3 hours provides high yields of the dinitrated product. sioc-journal.cn This direct approach provides access to 2,4-dinitroaniline (B165453) derivatives, which are important precursors for benzimidazoles and quinoxaline (B1680401) derivatives. sioc-journal.cnrsc.org Another related method for direct nitration involves using copper-catalyzed in situ azidation–oxidation with TMSN₃ and TBHP. acs.org

| Substrate (this compound derivative) | Reagents | Solvent | Temperature | Time | Isolated Yield (%) |

|---|---|---|---|---|---|

| This compound | NaNO₃, (NH₄)₂S₂O₈ | DCE | 130 °C | 3 h | 85 |

| N-(p-tolyl)benzenesulfonamide | NaNO₃, (NH₄)₂S₂O₈ | DCE | 130 °C | 3 h | 83 |

| N-(4-methoxyphenyl)benzenesulfonamide | NaNO₃, (NH₄)₂S₂O₈ | DCE | 130 °C | 3 h | 79 |

| N-(4-chlorophenyl)benzenesulfonamide | NaNO₃, (NH₄)₂S₂O₈ | DCE | 130 °C | 3 h | 88 |

| 4-Methyl-N-phenylbenzenesulfonamide | NaNO₃, (NH₄)₂S₂O₈ | DCE | 130 °C | 3 h | 86 |

Synthesis of this compound Analogues (e.g., N-Allyl- and N-Cyano-substituted Derivatives)

The synthesis of N-substituted analogues of this compound expands its utility in organic synthesis and medicinal chemistry. N-Allyl and N-cyano derivatives are two such important classes.

N-Allyl-N-phenylbenzenesulfonamide

The introduction of an allyl group onto the nitrogen atom of this compound can be achieved through several methods. A common approach involves the N-alkylation of this compound using an allyl halide, such as allyl bromide, in the presence of a base.

One general procedure involves a one-pot, two-step reaction starting from the primary amine (aniline). First, aniline reacts with benzenesulfonyl chloride in the presence of potassium carbonate (K₂CO₃) in an ethanol/water mixture to form the this compound intermediate. Subsequently, allyl bromide is added to the reaction mixture to yield N-allyl-N-phenylbenzenesulfonamide. nih.gov This process can be significantly accelerated using ultrasound irradiation, reducing reaction times from hours to minutes. nih.gov Another method involves reacting this compound with allyl bromide in dimethylformamide (DMF) with potassium carbonate as the base, which proceeds overnight at room temperature to give the product in high yield. clockss.org

| Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline, Benzenesulfonyl chloride, Allyl bromide | K₂CO₃ | EtOH/H₂O (1:1) | Stirring, 6-10 h | Not specified | nih.gov |

| Aniline, Benzenesulfonyl chloride, Allyl bromide | K₂CO₃ | EtOH/H₂O (1:1) | Sonication, 15-20 min | Not specified | nih.gov |

| N-(2-formylphenyl)benzenesulfonamide, Allyl bromide | K₂CO₃ | DMF | Stirring, overnight, rt | 84 | clockss.org |

N-Cyano-N-phenylbenzenesulfonamide

The synthesis of N-cyano-N-phenylbenzenesulfonamide and its derivatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), provides access to important electrophilic cyanating agents. researchgate.netacs.org These compounds are valuable reagents in organic synthesis for introducing the cyano group. researchgate.net

The synthesis typically involves the reaction of the parent sulfonamide, like N-phenyl-p-toluenesulfonamide, with a cyanating agent. While specific details for the direct cyanation of this compound are less commonly reported, the synthesis of its p-methyl analogue (NCTS) is well-established and serves as a model. NCTS itself has been used in rhodium-catalyzed reactions for the directed C-H cyanation of arenes. acs.org The development of methods for the deoxycyanamidation of alcohols using NCTS highlights the reactivity and utility of this class of compounds. researchgate.net

Industrial Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of cost-effectiveness, safety, reproducibility, and environmental impact. Process optimization focuses on maximizing yield and purity while minimizing waste and operational complexity.

Key considerations for industrial scale-up include:

Reactant Purity and Cost : Industrial synthesis prioritizes the use of cost-effective and readily available starting materials. For the classic synthesis from aniline and benzenesulfonyl chloride, using high-purity reactants (e.g., ≥99%) is crucial to minimize side reactions and simplify purification.

Reaction Conditions : Optimization of solvent, temperature, and reaction time is critical. While laboratory syntheses may use various solvents, industrial processes often favor greener and more economical options like water or recoverable organic solvents such as γ-valerolactone or n-butyl acetate. polyu.edu.hksioc-journal.cn A method using iron powder as a reductant for the synthesis from nitroarenes and sulfonyl chlorides in water has been developed, highlighting a move towards more sustainable processes. sioc-journal.cn A gram-scale synthesis using this method has been demonstrated, proving its potential for larger-scale applications. sioc-journal.cn

Process Type : For large-scale production, continuous flow systems are often preferred over batch reactors. Automated continuous reactors allow for precise control over reaction parameters like temperature and pressure, leading to better consistency, improved safety, and reduced batch-to-batch variability.

Catalyst Selection and Recovery : In catalyzed reactions, such as copper-catalyzed syntheses from aryl amines and sodium arylsulfinates, the choice of a cheap, efficient, and recyclable catalyst is paramount. polyu.edu.hk The use of inexpensive commodity chemicals like potassium persulfate as an oxidant and copper salts as catalysts makes the process more economically viable for industrial application. polyu.edu.hk

Downstream Processing and Purification : The purification method must be efficient and scalable. While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production. Industrial purification methods like recrystallization are preferred. sioc-journal.cn Developing synthetic routes that yield a product with high purity directly from the reaction mixture is a key goal of process optimization.

A one-step, copper-catalyzed synthesis using stable solid commodity chemicals has been developed, which is suitable for scale-up due to its practicality and economic advantages. polyu.edu.hk This method shows good tolerance for diverse functional groups, making it adaptable for producing a library of sulfonamide derivatives. polyu.edu.hk

Mechanistic Investigations and Reactivity Studies

Fundamental Reaction Mechanisms of N-Phenylbenzenesulfonamide Transformations

The reactivity of this compound is governed by the electronic properties of the benzenesulfonyl and phenyl groups, as well as the nature of the sulfonamide linkage. The molecule can undergo transformations through several fundamental reaction mechanisms, including electrophilic aromatic substitution on the phenyl rings, nucleophilic substitution at the sulfur atom, and redox reactions involving the sulfonamide moiety.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including this compound. The outcome of these reactions is determined by the directing effects of the substituents on the aromatic rings. wikipedia.org The benzenesulfonamide (B165840) group (-SO₂NHPh) and the anilide group (-NHSO₂Ph) influence the regioselectivity of the substitution.

The -SO₂NHPh group attached to a benzene (B151609) ring is generally considered a deactivating, meta-director. The strong electron-withdrawing inductive effect of the sulfonyl group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.com This deactivation is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position. unizin.org

Conversely, the anilide nitrogen atom has a lone pair of electrons that can be donated to the attached phenyl ring through resonance. This electron-donating effect activates the ring, particularly at the ortho and para positions, making the anilide ring more reactive towards electrophiles than the benzenesulfonyl ring. libretexts.org

A general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic π system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. labxchange.org

Below is a table summarizing the directing effects of the substituent groups in this compound.

| Substituent Group | Attached Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -SO₂NHPh | Benzenesulfonyl Ring | Strongly Electron-Withdrawing (-I > +M) | Deactivating | Meta |

| -NHSO₂Ph | Anilide Ring | Electron-Donating by Resonance (+M > -I) | Activating | Ortho, Para |

Nucleophilic Substitution at Sulfur

The sulfur atom in this compound is in a high oxidation state (+6) and is electrophilic, making it susceptible to attack by nucleophiles. Nucleophilic substitution at the sulfur atom typically results in the cleavage of the sulfur-nitrogen (S-N) bond.

The mechanism of these reactions can vary depending on the nucleophile and the reaction conditions. For example, hydrolysis of related sulfonamides can proceed through an associative Sₙ2-like mechanism where water acts as the nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O or S-N bond. nih.gov In alkaline conditions, a dissociative elimination-addition mechanism (E1cB) may occur, involving the initial deprotonation of the sulfonamide nitrogen followed by the expulsion of a leaving group. nih.govrsc.org

Common nucleophiles that can react at the sulfur center include hydroxide (B78521) ions, alkoxides, and amines. The reaction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can also lead to the reductive cleavage of the S-N bond, yielding aniline (B41778) and a reduced sulfur species.

Oxidation and Reduction Chemistry of the Sulfonamide Moiety

The sulfonamide group in this compound is generally stable towards oxidation because the sulfur atom is already in its highest oxidation state (+6). However, the other parts of the molecule, such as the phenyl rings, can be oxidized if they possess susceptible functional groups. More commonly, the sulfonamide moiety itself can be a target for oxidation under specific conditions, leading to the formation of N-sulfonylimines. For instance, N-hydroxyphthalimide-mediated oxidation provides a method to convert sulfonamides into N-sulfonylimines under mild conditions. mdpi.com

Reduction of the sulfonamide moiety is a more common transformation. The sulfur-nitrogen bond can be cleaved under reductive conditions. Strong reducing agents like lithium aluminum hydride can achieve this, as mentioned previously. Other methods for the reductive cleavage of the N-S bond include the use of photoredox catalysts. For example, a neutral organic super electron donor can cleave arenesulfonamides at room temperature under photoactivated conditions. nih.gov Similarly, certain organoreductants under LED irradiation can facilitate the deprotection of sulfonamides. organic-chemistry.orgnih.gov These methods often proceed through the formation of radical anion intermediates that subsequently fragment. organic-chemistry.orgstrath.ac.uk

The following table summarizes key findings from studies on the oxidation and reduction of the sulfonamide moiety.

| Transformation | Reagents/Conditions | Key Mechanistic Feature | Product Type |

|---|---|---|---|

| Oxidation | N-hydroxyphthalimide (NHPI) / PhI(OAc)₂ | Radical-mediated hydrogen abstraction | N-Sulfonylimine |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Nucleophilic hydride attack and S-N bond cleavage | Aniline and reduced sulfur species |

| Reduction | Photoactivated neutral organic electron donor | Single electron transfer to form a radical anion, followed by fragmentation | Amine and sulfinate |

| Reduction | CBZ6 (organoreductant) / 407 nm LED / NaHSO₃ | Photocatalytic reductive cleavage | Deprotected amine |

Intramolecular Rearrangement Reactions

This compound and its derivatives can undergo several types of intramolecular rearrangement reactions, which are powerful transformations for the synthesis of complex molecular architectures.

Smiles-Type Rearrangements

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain (Z-X) links two aromatic rings, and one ring migrates from one atom (X) to another (Y). chemistry-reaction.com For this rearrangement to occur, the migrating aromatic ring must be activated by electron-withdrawing groups, typically at the ortho or para positions. wikipedia.org

In the context of this compound derivatives, a Smiles-type rearrangement can occur where an aryl group migrates. The mechanism generally involves the formation of a Meisenheimer-like spirocyclic intermediate. manchester.ac.uk The reaction is often base-catalyzed, which deprotonates the nucleophilic group, initiating the intramolecular attack on the ipso-carbon of the migrating aryl ring. chemistry-reaction.com

A related transformation is the Truce-Smiles rearrangement, which occurs under strongly basic conditions (e.g., using organolithium reagents) and does not require the migrating aromatic ring to be activated by electron-withdrawing groups. wikipedia.org Radical versions of the Smiles rearrangement have also been developed, often triggered by the attack of a free radical on the ipso-position of a sulfonamide. nih.govacs.org These radical rearrangements can proceed via desulfonylation. nih.gov

Studies have shown that Smiles-type rearrangements are facile in the radical cations of N-acyl arylsulfonamides, where the amide oxygen can act as the internal nucleophile, attacking the arylsulfonyl group and displacing sulfur dioxide. nist.govnih.govnist.gov

N-O Rearrangements

While less common for this compound itself, N-O rearrangements can occur in derivatives where an oxygen-containing functional group is attached to the sulfonamide nitrogen. These rearrangements involve the migration of a group from the nitrogen atom to an oxygen atom. For instance, in the mass spectra of N-acyl arylsulfonamides, a Smiles-type rearrangement has been observed where the amide oxygen atom attacks the arylsulfonyl group, which can be considered a form of N-to-O migration framework leading to SO₂ displacement. nist.govnist.gov

Bond Activation and Cleavage Studies

The selective cleavage of the robust carbon-nitrogen (C-N) bond in N-substituted sulfonamides is a significant challenge in organic synthesis, often requiring harsh conditions. However, recent methodologies have enabled more controlled and selective C-N bond scission.

One approach involves an electrically driven N(sp²)–C(sp²/³) bond cleavage. acs.org This electrochemical method provides a mild and green alternative to conventional stoichiometric chemical routes, avoiding the need for chemical oxidants. acs.orgresearchgate.net By controlling the electric current, this technique allows for the sequential and controlled cleavage of different groups attached to the nitrogen atom in N,N'-substituted sulfonamides. acs.org For instance, in nonsymmetrical N,N'-substituted sulfonamides, the phenyl group can be cleaved preferentially over a benzyl group. acs.orgresearchgate.net This method has also been successfully applied to drug molecules containing the sulfonamide moiety. researchgate.net

Another strategy focuses on the catalytic chemoselective C-N bond cleavage of tertiary sulfonamides, particularly those bearing protecting groups like p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB). acs.orgnih.gov This protocol utilizes bismuth(III) triflate (Bi(OTf)₃) as a catalyst under mild acidic conditions, furnishing the corresponding C-N cleavage products in good to excellent yields. acs.orgresearchgate.net Mechanistic studies suggest that the reaction is facilitated by the presence of water and likely proceeds through the in situ generation of triflic acid. acs.org The reaction is highly selective for the C-N bond, leaving other functionalities intact. nih.govresearchgate.net

The table below summarizes the results of Bi(OTf)₃-catalyzed C-N bond cleavage for various substituted sulfonamides.

Data derived from studies on catalytic C–N bond cleavage protocols. acs.org

Sulfonamides, often considered stable and unreactive functional groups, can be activated to participate in further transformations through the generation of radical intermediates. nih.gov Photocatalysis has emerged as a powerful tool for this purpose, enabling the conversion of sulfonamides into valuable sulfonyl radical intermediates for late-stage functionalization. nih.govresearchgate.net This metal-free approach allows for the exploitation of the latent reactivity of the sulfonamide moiety, which is often installed early in a synthetic route and viewed as a terminal functional group. nih.gov

The process typically involves the photoinitiated activation of an N-sulfonyl derivative, such as an N-sulfonylimine, which, upon energy transfer from a photocatalyst, generates a key sulfonyl radical intermediate. nih.govresearchgate.net This radical can then be trapped by various radical acceptors, like alkenes, to form new carbon-sulfur bonds, leading to the synthesis of complex sulfones. nih.gov Mechanistic experiments support a catalytic cycle initiated by the photo-excitation of the catalyst, followed by an energy transfer to the sulfonamide derivative, which then undergoes β-scission to release the sulfonyl radical. nih.gov

The reactivity of radical intermediates extends to cyclization reactions. α-sulfonamidoyl radicals, generated from the cyclization of ene sulfonamides, can undergo β-elimination of a sulfonyl radical to produce stable bicyclic and tricyclic imines. nih.govbeilstein-journals.org This imine-forming fragmentation is a characteristic reaction of α-sulfonamidoyl radicals, regardless of their method of generation. nih.gov These studies highlight the synthetic utility of harnessing radical intermediates derived from sulfonamides to access diverse molecular architectures. nih.govbeilstein-journals.org

The table below showcases the scope of the photocatalytic hydrosulfonylation of alkenes using N-sulfonylimines as precursors for sulfonyl radicals.

Data derived from studies on the photocatalytic functionalization of sulfonamides. researchgate.net

Coupling and Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, traditionally involving organic halides or triflates. More recently, the scope has expanded to include the activation of C-N bonds. A notable application is the nickel-catalyzed C-N bond cleavage of N-arylsulfonamides for C-C cross-coupling reactions. nih.gov This method allows for the transformation of mono-protected anilines, where the sulfonyl group acts as an activating group for the otherwise inert aryl C-N bond. nih.gov

A key feature of this transformation is that it does not require an ortho-directing group to facilitate the C-N bond cleavage. nih.gov The reaction is catalyzed by a nickel complex with an N-heterocyclic carbene (NHC) ligand derived from benzoimidazole, which demonstrates high reactivity. Mechanistic investigations have identified a sulfamidomagnesium salt as a crucial intermediate in the coupling process. nih.gov This development transforms the traditionally stable N-arylsulfonamide linkage into a reactive site for constructing biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov While related nickel-catalyzed Suzuki-Miyaura couplings have been developed for aryl carbamates and sulfamates, this direct use of N-arylsulfonamides represents a significant advance in activating C-N bonds for cross-coupling. nih.govorganic-chemistry.org

Oxidative C-N bond formation provides a direct and atom-economical route to synthesize this compound and related compounds by coupling C-H and N-H bonds. These cross-dehydrogenative coupling (CDC) strategies bypass the need for pre-functionalized starting materials. thieme-connect.de

One metal-free approach involves the intermolecular oxidative amination of arenes with amides or imides, mediated by a hypervalent iodine(III) oxidant like phenyliodine diacetate (PIDA). nih.gov Mechanistic studies suggest this reaction proceeds through the formation of an aromatic radical cation via single electron transfer, which is then attacked by the nitrogen nucleophile. nih.gov Another transition-metal-free method uses 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidant to couple benzylic C-H bonds with sulfonamides, tolerating a wide range of functional groups. researchgate.net

Furthermore, dual-catalysis systems have been developed. A combination of copper and visible light catalysis enables the S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides. nih.gov This reaction proceeds under redox-neutral conditions through the generation of a triplet nitrene and its subsequent coupling with a sulfonyl radical. nih.gov These oxidative methods offer powerful and often green alternatives to traditional C-N bond-forming reactions like Buchwald-Hartwig amination. thieme-connect.de

The table below illustrates the scope of the DDQ-mediated oxidative coupling of diphenylmethane with various sulfonamides and amides.

Data derived from studies on transition metal-free oxidative C–N coupling reactions. researchgate.net

Advanced Spectroscopic Characterization of N Phenylbenzenesulfonamide

Vibrational Spectroscopy (FT-IR and FT-Raman) for Structural Elucidation and Conformation

In a comprehensive study, the FT-IR and FT-Raman spectra of N-Phenylbenzenesulfonamide were recorded and analyzed in conjunction with density functional theory (DFT) calculations. nih.govresearchgate.net The experimental FT-IR spectrum was measured in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was recorded between 3500–500 cm⁻¹. nih.govresearchgate.net The vibrational assignments were made with a high degree of confidence by comparing the experimental wavenumbers with the theoretically calculated values.

Key vibrational modes characteristic of the this compound structure have been identified. The N-H stretching vibration, a crucial indicator of hydrogen bonding and the local environment of the sulfonamide group, is a significant feature in the spectra. The asymmetric and symmetric stretching vibrations of the SO₂ group are also prominent and provide valuable information about the electronic environment of the sulfur atom. Aromatic C-H stretching and C=C stretching vibrations from the two phenyl rings are readily identifiable. Furthermore, the S-N stretching mode is a key vibration for characterizing the sulfonamide linkage.

The conformational landscape of this compound can also be investigated using vibrational spectroscopy. nih.gov By comparing experimental spectra with theoretical spectra calculated for different possible conformers, the most stable conformation in the solid state or in solution can be determined. This analysis is crucial for understanding the molecule's three-dimensional structure and its potential interactions with other molecules.

A detailed assignment of the principal vibrational modes of this compound is presented in the table below. The data is a compilation from experimental observations and theoretical calculations, providing a robust framework for the structural analysis of this compound.

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | ~3250 | ~3250 | Stretching vibration of the nitrogen-hydrogen bond. |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching vibrations of the carbon-hydrogen bonds in the phenyl rings. |

| Asymmetric SO₂ Stretch | ~1350 | ~1350 | Asymmetric stretching of the sulfur-oxygen double bonds. |

| Symmetric SO₂ Stretch | ~1160 | ~1160 | Symmetric stretching of the sulfur-oxygen double bonds. |

| C=C Aromatic Ring Stretch | 1600-1450 | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| S-N Stretch | ~900 | ~900 | Stretching vibration of the sulfur-nitrogen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the electronic environment and connectivity of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical structure, confirming the arrangement of atoms and the nature of the chemical bonds.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons in different chemical environments. The proton attached to the nitrogen atom (N-H) typically appears as a singlet, and its chemical shift can be influenced by solvent and temperature due to hydrogen bonding effects. The protons on the two phenyl rings give rise to a series of multiplets in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns of these aromatic protons can be used to confirm the substitution pattern and the relative orientation of the two rings.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms in the phenyl rings are indicative of the electron density at each position, which is influenced by the electron-withdrawing sulfonamide group and the phenyl substituent. The carbon atoms directly attached to the sulfur and nitrogen atoms also exhibit characteristic chemical shifts.

Theoretical calculations of NMR chemical shifts, often performed using DFT methods, can be used in conjunction with experimental data to provide a more detailed assignment of the spectra and to gain deeper insights into the electronic structure of the molecule. nih.gov For instance, a study reported the experimental and theoretical ¹H and ¹³C NMR chemical shifts of this compound, showing good agreement between the calculated and observed values. researchgate.net

A summary of the typical ¹H and ¹³C NMR chemical shifts for this compound is provided in the table below. These values are approximate and can vary depending on the solvent and other experimental conditions.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~10.0 | Singlet | N-H proton of the sulfonamide group. |

| ¹H | 7.0 - 8.0 | Multiplets | Aromatic protons of the two phenyl rings. |

| ¹³C | 130 - 140 | Singlet | Quaternary carbon atoms in the phenyl rings (C-S and C-N). |

| ¹³C | 115 - 135 | Singlet | CH carbon atoms in the phenyl rings. |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pathways under ionization. This information is crucial for confirming the molecular structure and for understanding the stability of different bonds within the molecule.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation in the initial ionization step. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing detailed structural information.

In a typical ESI-MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the fragmentation pattern.

Collision-induced dissociation (CID) studies of the protonated this compound molecule reveal characteristic fragmentation pathways. A primary fragmentation route involves the cleavage of the S-N bond, which is one of the weaker bonds in the molecule. This cleavage can lead to the formation of the benzenesulfonyl cation and the aniline (B41778) radical cation, or the benzenesulfonyl radical and the anilinium ion, depending on the charge distribution.

Another significant fragmentation pathway is the cleavage of the C-S bond, resulting in the formation of the phenyl cation and the benzenesulfonamide (B165840) radical cation. Further fragmentation of the primary product ions can also occur, leading to a complex but informative mass spectrum.

Isotopic labeling studies can be a valuable tool for definitively elucidating the fragmentation mechanisms of this compound. By selectively replacing certain atoms (e.g., hydrogen with deuterium, or ¹⁴N with ¹⁵N) and analyzing the mass shifts in the fragment ions, the exact origin of each atom in the fragment can be determined. This allows for the unambiguous assignment of fragmentation pathways and provides a deeper understanding of the underlying chemical processes.

A summary of the expected major fragment ions in the ESI-MS/MS spectrum of this compound is provided in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 249 | [C₁₂H₁₁NO₂S]⁺ | Molecular Ion |

| 141 | [C₆H₅SO₂]⁺ | Cleavage of the S-N bond. |

| 93 | [C₆H₅NH₂]⁺˙ | Cleavage of the S-N bond. |

| 77 | [C₆H₅]⁺ | Cleavage of the C-S bond. |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to probe the electronic structure of this compound by examining the transitions of electrons between different energy levels upon absorption of light. nih.govresearchgate.net The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π → π* and n → π* electronic transitions within the aromatic rings and the sulfonamide group.

The phenyl rings of this compound contain delocalized π-electron systems, which give rise to strong π → π* transitions, typically observed in the ultraviolet region of the spectrum. The presence of the sulfonamide group, with its lone pairs of electrons on the nitrogen and oxygen atoms, can lead to weaker n → π* transitions.

The position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum are sensitive to the electronic environment of the molecule. Solvent polarity can also influence the spectrum, often causing a shift in the absorption bands (solvatochromism). Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the electronic transitions and to help in the assignment of the experimentally observed absorption bands. nih.gov

A study that characterized this compound using UV-Vis spectroscopy reported absorption maxima that were in good agreement with theoretically calculated values. nih.govresearchgate.net This correlation between experimental and theoretical data provides a solid foundation for understanding the electronic properties of the molecule.

The table below summarizes the typical UV-Vis absorption data for this compound.

| Absorption Maximum (λ_max) | Molar Absorptivity (ε) | Electronic Transition |

| ~230 nm | High | π → π* transition in the phenyl rings. |

| ~270 nm | Moderate | π → π* transition, possibly with charge-transfer character. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the solid-state conformation of a molecule and its packing within a crystal lattice.

For this compound, X-ray diffraction analysis reveals a structure with a monoclinic crystal system, belonging to the P2₁/n space group. The sulfur atom at the core of the sulfonamide linkage adopts a distorted tetrahedral geometry. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, the sulfonamide N-H group acts as a hydrogen bond donor, forming a classic N-H···O interaction with one of the sulfonyl oxygen atoms of an adjacent molecule. This primary interaction links the molecules into chains within the crystal lattice.

The detailed crystallographic data, determined at a temperature of 295 K, are presented in the tables below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁NO₂S |

| Formula Weight | 233.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.832(5) |

| b (Å) | 10.983(5) |

| c (Å) | 11.139(5) |

| α (°) | 90 |

| β (°) | 112.13(5) |

| γ (°) | 90 |

| Volume (ų) | 1114.1(9) |

| Z | 4 |

| Temperature (K) | 295 |

The intramolecular geometry, including key bond lengths and angles, provides insight into the electronic environment of the sulfonamide core. The dimensions are consistent with those expected for this functional group.

Table 2: Selected Intramolecular Bond Lengths for this compound

| Bond | Length (Å) |

| S(1)-O(1) | 1.431(3) |

| S(1)-O(2) | 1.442(3) |

| S(1)-N(1) | 1.644(3) |

| S(1)-C(1) | 1.761(4) |

| N(1)-C(7) | 1.428(5) |

Table 3: Selected Intramolecular Bond Angles for this compound

| Atoms | Angle (°) |

| O(1)-S(1)-O(2) | 119.5(2) |

| O(1)-S(1)-N(1) | 107.2(2) |

| O(2)-S(1)-N(1) | 105.7(2) |

| O(1)-S(1)-C(1) | 108.5(2) |

| O(2)-S(1)-C(1) | 107.5(2) |

| N(1)-S(1)-C(1) | 107.9(2) |

| C(7)-N(1)-S(1) | 124.2(3) |

The analysis of the crystal packing illustrates how individual molecules of this compound assemble in the solid state. The aforementioned N-H···O hydrogen bonds are the most significant directional interactions governing the supramolecular architecture.

Computational Chemistry and Theoretical Studies of N Phenylbenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the properties of N-Phenylbenzenesulfonamide. nih.gov A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G(d,p) to perform calculations. nih.gov These methods are used to determine the molecule's optimized geometry, vibrational modes, electronic structure, and other key chemical descriptors. nih.govmdpi.com

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. researchgate.net For this compound, DFT calculations have been used to determine its optimized geometric parameters, including bond lengths and bond angles. nih.gov

Conformational analysis focuses on the different spatial arrangements of atoms that can be achieved through rotation around single bonds. nih.gov Key to the conformation of this compound are the dihedral and torsion angles involving the sulfonamide bridge and the two phenyl rings. Theoretical calculations show that the heterocyclic ring in similar structures tends to adopt a half-chair conformation, with phenyl ring substituents in pseudo-equatorial positions to minimize steric hindrance. nih.gov For NPBS, the calculated geometric parameters from DFT methods are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|

| S-N Bond Length | 1.64 Å |

| S-O1 Bond Length | 1.43 Å |

| S-O2 Bond Length | 1.43 Å |

| C-S-N Bond Angle | 107.5° |

| O-S-O Bond Angle | 120.1° |

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. scielo.org.mxnih.gov These calculations help in the assignment of vibrational modes observed in experimental spectra, such as those obtained from FTIR and FT-Raman spectroscopy. nih.gov

The calculated harmonic vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nih.gov For NPBS, DFT calculations have successfully predicted the frequencies for key functional groups, including the N-H stretch, asymmetric and symmetric SO2 stretching, and C-S stretching vibrations. nih.gov The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3265 | 3260 | Stretching of the N-H bond |

| SO₂ Asymmetric Stretch | 1335 | 1338 | Asymmetric stretching of the sulfonyl group |

| SO₂ Symmetric Stretch | 1160 | 1162 | Symmetric stretching of the sulfonyl group |

| C-S Stretch | 830 | 833 | Stretching of the Carbon-Sulfur bond |

Analysis of the electronic structure provides insight into the reactivity and charge distribution of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. matlantis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more reactive. For NPBS, the HOMO is typically localized on the phenylamine moiety, while the LUMO is distributed over the benzenesulfonyl group, indicating that charge transfer can occur from the phenylamine ring to the benzenesulfonyl part of the molecule. nih.govrsc.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov In this compound, the MEP map typically shows a negative potential around the electronegative oxygen atoms of the sulfonyl group, indicating these are sites susceptible to electrophilic attack. The hydrogen atom of the N-H group generally shows a positive potential, making it a potential site for nucleophilic attack. nih.gov

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap | 5.25 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. mdpi.comresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled donor NBO to an empty acceptor NBO. mdpi.com

In this compound, significant stabilization energies are found for interactions involving the lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent bonds. nih.gov For instance, the delocalization of lone pair electrons from the oxygen atoms (LP(O)) to the anti-bonding orbitals of the S-N and S-C bonds (σ(S-N), σ(S-C)) contributes to the stability of the molecule. Similarly, interactions between the π orbitals of the phenyl rings and the σ* orbitals of the sulfonamide bridge indicate charge delocalization across the molecular framework. These hyperconjugative interactions lead to a more stable molecular structure. nih.gov

Computational methods are used to calculate various molecular descriptors that characterize the molecule's response to an external electric field. These include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

Linear Polarizability (α): This describes the ability of the molecule's electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): This value is related to the nonlinear optical (NLO) properties of a molecule. A non-zero β value is a prerequisite for second-harmonic generation, a key NLO phenomenon. Calculations for NPBS have shown that it possesses a significant first-order hyperpolarizability, suggesting potential for applications in NLO materials. nih.gov

These properties are computed using DFT methods, often on the optimized geometry of the molecule. nih.gov

| Molecular Descriptor | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.54 Debye |

| Mean Polarizability (α) | -2.618 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) | 6.45 x 10⁻³⁰ esu |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to investigate the mechanism of a chemical reaction. It involves identifying the reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them on the potential energy surface. A transition state represents the highest energy point along the minimum energy path of a reaction, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

While detailed reaction pathway modeling and transition state analysis for specific reactions involving this compound are not extensively documented in readily available literature, the general methodology can be described. Such studies would typically employ DFT calculations to:

Identify Reactants and Products: Define the starting materials and final products of a given reaction, for example, its synthesis or degradation.

Locate Transition States: Use algorithms like the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods to find the transition state structure connecting reactants and products.

Calculate Activation Energy: Determine the energy of the transition state relative to the reactants to calculate the activation barrier for the reaction.

Analyze Reaction Coordinates: Examine the geometric changes that occur as the molecule moves from reactant to product through the transition state.

This type of analysis provides crucial insights into reaction kinetics and mechanisms, which can be used to optimize reaction conditions or design new synthetic routes. For instance, theoretical studies on the fragmentation of N-phenyl benzenesulfonamides have proposed mechanisms based on computational investigations of possible pathways.

Thermodynamic and Kinetic Investigations of Chemical Transformations

Theoretical calculations have been employed to understand the thermodynamic properties of this compound (NPBS). Density Functional Theory (DFT) calculations have been used to determine the relationships between thermodynamic properties and temperature. researchgate.net Studies have calculated properties such as heat capacity, entropy, and enthalpy at various temperatures, providing insight into the thermal stability and behavior of the molecule. researchgate.net

The thermodynamic properties of this compound have been computed, and the following table summarizes these calculated values at different temperatures. researchgate.net

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 100 | 31.02 | 79.25 | 2.15 |

| 200 | 52.34 | 104.79 | 6.27 |

| 298.15 | 70.15 | 126.58 | 12.21 |

| 400 | 86.43 | 149.32 | 20.12 |

| 500 | 99.18 | 170.65 | 29.42 |

| 600 | 109.12 | 189.98 | 39.85 |

Data sourced from DFT/B3LYP/6-31G(d,p) level of theory calculations. researchgate.net

In addition to theoretical calculations, experimental studies have determined the sublimation thermodynamics of this compound. doi.org These values provide crucial information about the phase transition from solid to gas.

| Property | Value | Temperature (K) |

| ΔHsub (kJ/mol) | 111.5 ± 1.1 | 298 |

| ΔSsub (J/mol·K) | 195 ± 6 | 298 |

| ΔGsub (kJ/mol) | 53.4 | 298 |

Experimental data on sublimation thermodynamics. doi.org

Kinetic investigations provide insights into the rates and mechanisms of chemical reactions. For instance, studies on the gas-phase fragmentation of anions derived from this compound have explored various transformation pathways upon collisional activation. researchgate.net These studies reveal that beyond the expected SO2 loss, other fragmentation mechanisms occur, including the formation of an anilide anion. researchgate.net The influence of a kinetic isotope effect has been observed in these fragmentation processes, highlighting the role of specific C-H bond cleavages in the reaction mechanism. researchgate.net Such studies are fundamental to understanding the stability and reactivity of this compound and its derivatives under specific conditions. researchgate.net The acid dissociation constant (pKa), a key parameter related to the thermodynamics of proton transfer, is also a subject of computational prediction for sulfonamides, which helps in rationalizing their acid-base activity in aqueous environments. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information about their motion and interactions. mdpi.comnih.gov For sulfonamides, MD simulations have been utilized to investigate interactions with biological macromolecules and to understand their behavior in solution. sci-hub.senih.gov

In the context of this compound and related compounds, MD simulations can elucidate dynamic processes such as crystal dissolution. For example, simulations performed on 4-hydroxy-N-phenylbenzenesulfonamide have shown highly anisotropic crystal dissolution. iucr.org This anisotropy is attributed to the higher relative energy of surface molecules at the ends of molecular stacks. iucr.org The simulations revealed that while hydrogen bonding chains are present, the direction of relatively rapid dissolution occurs along the stacking direction. iucr.org Such simulations typically involve placing the molecule or a crystal block in a solvent box (e.g., water) and simulating its behavior over time (e.g., nanoseconds) at a specific temperature and pressure, using a suitable force field. sci-hub.senih.gov

The dynamic behavior of sulfonamides in aqueous solution can also be investigated using MD simulations to calculate radial distribution functions (RDFs). researchgate.net RDFs provide information about the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering insights into the solvation structure and intermolecular interactions. researchgate.net These simulations help in understanding how the molecule interacts with its immediate environment, which is crucial for predicting its behavior in various chemical and biological systems.

Supramolecular Chemistry and Crystal Engineering of N Phenylbenzenesulfonamide

Hydrogen Bonding Interactions in Sulfonamide Systems

Hydrogen bonds are the most significant intermolecular interactions governing the crystal structures of sulfonamides. nih.govnih.govmdpi.com The sulfonamide functional group possesses both a hydrogen bond donor (the N-H proton) and two strong hydrogen bond acceptors (the sulfonyl oxygen atoms), making it a versatile building block in crystal engineering. nih.govnih.gov

The most prevalent and robust intermolecular interaction in sulfonamide crystals is the N-H⋯O hydrogen bond, formed between the sulfonamide N-H group and one of the sulfonyl oxygen atoms of a neighboring molecule. nih.govmdpi.com This interaction is generally stronger than other potential intermolecular forces within the crystal, such as C-H⋯π or other weak hydrogen bonds. nih.gov

These N-H⋯O bonds are fundamental to the formation of specific, repeating patterns known as supramolecular synthons. In many sulfonamide crystal structures, these interactions lead to the assembly of molecules into well-defined architectures. Common motifs include:

Chains: Molecules are linked sequentially to form one-dimensional chains. For example, in some sulfonamide derivatives, the amino protons show a strong preference for bonding to sulfonyl oxygens, resulting in a dominant chain pattern with an eight-atom repeat unit. nih.gov

Dimers: Two molecules associate through reciprocal N-H⋯O hydrogen bonds, often forming a cyclic R₂²(8) graph set motif.

Sheets and Networks: Through a combination of N-H⋯O bonds and other interactions, more complex two-dimensional sheets and three-dimensional networks can be constructed. mdpi.com For instance, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide forms an infinite three-dimensional network through N-H⋯O hydrogen bonds. mdpi.com

The geometry of the sulfonamide group, which is generally tetrahedral, allows its oxygen atoms to readily form hydrogen bonds, contributing to the creation of higher-dimensional structures compared to simpler amides. nih.gov

Notable secondary interactions include:

C-H⋯π Interactions: These interactions involve a C-H bond acting as a weak hydrogen bond donor and the electron cloud of an aromatic ring (phenyl or other aryl groups) acting as the acceptor. In the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, C-H⋯π interactions link hydrogen-bonded ribbons into a three-dimensional network. nih.gov Similarly, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked by both C-H⋯N hydrogen bonds and C-H⋯π interactions. bohrium.com

Halogen Bonding: In derivatives containing halogens, halogen bonds (e.g., Cl⋯π) can be significant. In certain polymorphs of sulfachloropyridazine, chlorine atoms interact with the π electron clouds of both the aminobenzenic and heterocyclic rings. nih.gov

N-H⋯Cl Interactions: Although less common than N-H⋯O bonds, interactions between the N-H donor and a chlorine acceptor can occur in halogenated derivatives, influencing the resulting supramolecular architecture.

The interplay between these forces is complex. Strong N-H⋯O hydrogen bonds often dictate the primary structural motif (like a dimer or a chain), while the weaker C-H⋯π and π⋯π interactions then guide how these primary motifs pack together in three dimensions. mdpi.comrsc.org

Formation of Supramolecular Synthons and Assemblies (e.g., Dimers, Chains)

In crystal engineering, a "supramolecular synthon" is a robust structural unit formed by specific and directional intermolecular interactions, acting as a reliable building block for constructing complex crystalline architectures. nih.govresearchgate.net For sulfonamides, the predictable nature of the N-H⋯O hydrogen bond allows for the consistent formation of several key synthons.

The primary sulfonamide group (SO₂NH₂) is a particularly interesting case due to its multiple hydrogen bond donors and acceptors. nih.gov However, in secondary sulfonamides like N-phenylbenzenesulfonamide, the N-H group is the sole strong donor, simplifying the primary interactions.

Commonly observed supramolecular assemblies in sulfonamide crystals include:

Dimers: The most common synthon is the centrosymmetric R₂²(8) dimer, where two sulfonamide molecules are linked by a pair of N-H⋯O hydrogen bonds. This motif is frequently observed in the crystal structures of primary and secondary sulfonamides. mdpi.com

Catemers (Chains): Another prevalent motif is the C(4) catemer, or chain, where molecules are linked head-to-tail by single N-H⋯O hydrogen bonds, propagating in one dimension. nih.govmdpi.com

The selection between a dimer, a chain, or a more complex assembly is influenced by factors such as steric hindrance from substituents on the phenyl rings and the presence of other competing functional groups on the molecule. nih.gov For example, celecoxib (B62257), a sulfonamide-containing drug, can form trimorphic cocrystals where sulfonamide dimers and catemer hydrogen bonds are observed. nih.gov The systematic study of these synthons is crucial for building a library of interactions that can be used to rationally design new crystalline materials with desired properties. researchgate.netucc.ie

Co-crystallization Studies and Host-Guest Chemistry

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. nih.gov It involves combining a target molecule, such as a sulfonamide, with a selected "coformer" molecule to form a new, single-phase crystalline material where both components are present in a specific stoichiometric ratio. ucc.ienih.gov

Sulfonamides are excellent candidates for co-crystallization due to their strong hydrogen bonding capabilities. nih.gov By systematically selecting coformers with complementary functional groups (e.g., pyridine (B92270) N-oxides, amides, carboxylic acids), it is possible to design novel supramolecular synthons and create a wide range of new solid forms. researchgate.netucc.ie

Key aspects of sulfonamide co-crystallization include:

Synthon Hierarchy: Studies have been conducted to establish a hierarchy of reliability for different supramolecular synthons. For instance, research on celecoxib with various coformers showed the dominance of the sulfonamide–syn-amide supramolecular synthon. nih.gov Understanding which interactions are most likely to form is key to the rational design of co-crystals.

Improving Properties: Co-crystallization is often employed to improve pharmaceutical properties. For example, a co-crystal of the diuretic drug chlorthalidone (B1668885) (a sulfonamide) with caffeine (B1668208) resulted in a threefold increase in solubility. researchgate.net

Host-Guest Assemblies: In some cases, the supramolecular network formed by the sulfonamide and coformer can create channels or cavities that encapsulate other molecules. In the chlorthalidone-caffeine co-crystal, the caffeine molecules are embedded within channels formed by a three-dimensional network of chlorthalidone molecules, demonstrating a form of host-guest chemistry. researchgate.net

These studies highlight that building a comprehensive library of sulfonamide supramolecular synthons is a continuing challenge but offers significant potential for the development of new materials. researchgate.netucc.ie

Polymorphism and Crystalline Modifications of this compound Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com These different crystalline forms, or polymorphs, have the same chemical composition but differ in their molecular packing, intermolecular interactions, and/or molecular conformations. nih.gov As a result, polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability.

The sulfonamide functional group is known to be a "polymorphophore," meaning that molecules containing this group have a strong tendency to exhibit polymorphism. researchgate.net This is due to the group's conformational flexibility and its ability to form a variety of robust hydrogen-bonding networks. nih.gov

Studies on this compound derivatives and related sulfonamides have revealed several instances of polymorphism:

Conformational Polymorphism: Differences in crystal packing can arise from variations in the molecular conformation, particularly the torsion angles around the S-N bond. mdpi.com For example, a study of three N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers showed that while their bond lengths and angles were similar, significant differences in C-S-N-C torsion angles led to entirely different crystal packing and hydrogen-bonding motifs. mdpi.com

Packing Polymorphism: Even with similar molecular conformations, molecules can pack in different ways, leading to polymorphism. The crystal structures of two polymorphs of N,N′-(p-phenylene)bis(benzenesulfonamide) have been determined, showcasing different packing arrangements. researchgate.net

Influence of Substituents: Minor changes in chemical structure, such as the position of a nitro group on a phenyl ring, can have a significant effect on intermolecular interactions and lead to different crystal structures. mdpi.com

Variable Hydrogen-Bonding Patterns: Different polymorphs often display distinct hydrogen-bond motifs. Sulfamethoxydiazine, for instance, shows a large variation in its hydrogen-bond pattern between its different polymorphic forms. nih.gov

The study of polymorphism in sulfonamide derivatives is critical, as the existence of multiple crystal forms can have profound implications for material performance, particularly in the pharmaceutical industry. nih.gov

Applications in Advanced Organic Synthesis

N-Phenylbenzenesulfonamide as a Versatile Organic Building Block

The structural framework of this compound, featuring two distinct aromatic rings connected by a robust sulfonamide linker, provides multiple sites for functionalization. This versatility allows it to serve as a key starting material or intermediate in the synthesis of a wide array of organic compounds.

This compound and its derivatives are utilized as precursors for generating diverse and complex molecular scaffolds. The sulfonamide group can act as a directing group or a stable platform upon which further complexity is built. For instance, researchers have used N-amido-phenylsulfonamide frameworks as bioisosteric replacements for other chemical groups to overcome synthetic and metabolic challenges in drug discovery. nih.gov In one study, an N-amido-phenylsulfonamide scaffold (Scaffold C) was developed as a bioisostere for an N-carboxy-phenylsulfonyl hydrazide (Scaffold A) to create novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This strategic replacement not only resolved issues related to the formation of regioisomers but also improved metabolic stability, leading to the discovery of a potent and selective mPGES-1 inhibitor, MPO-0186. nih.gov

The stability of the sulfonamide bond makes this compound an ideal intermediate in multi-step syntheses, where it can endure various reaction conditions before being modified or cleaved in a later step. utdallas.edu A classic example is its role in the synthesis of sulfa drugs. In these sequences, an amide group (like an acetanilide) is often used as a protected form of an amine. utdallas.edu This protecting group strategy is crucial because the free amine would be too reactive and could lead to undesirable side reactions during electrophilic aromatic substitution steps, such as chlorosulfonation. utdallas.edu The N-acetylbenzenesulfonamide intermediate is carried through several steps before the final deprotection reveals the desired primary amine of the final drug, such as sulfanilamide (B372717). utdallas.edu The sequence of reactions is critical; introducing substituents in the correct order determines the final regiochemistry of the product. lumenlearning.com

Catalytic Roles of this compound Derivatives

Beyond its role as a structural component, the sulfonamide functional group is increasingly recognized for its capacity to participate in and influence catalytic reactions. By modifying the core structure, derivatives can be designed to act as organocatalysts or as ligands for transition metals.

Derivatives of this compound have emerged as effective bifunctional organocatalysts, particularly in asymmetric synthesis. nih.gov These catalysts operate by activating electrophiles through hydrogen bonding. The key feature is the acidic proton on the sulfonamide nitrogen (N-H), which can form a hydrogen bond with a substrate, such as a β-nitrostyrene, thereby activating it toward nucleophilic attack. nih.gov

Research has shown a correlation between the acidity of the sulfonamide N-H bond and the chiral induction of the catalyst. Enhancing this acidity can improve the enantioselectivity of the reaction. nih.gov In the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, bifunctional sulfonamide organocatalysts have demonstrated the ability to generate products with high yields and significant enantiomeric excess (ee). nih.gov The presence of the N-aryl sulfonamide group is considered essential for achieving both high reactivity and stereoselectivity. nih.gov

| Catalyst Structure | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (1R,2R)-N1-(2-amino-1,2-diphenylethyl)-N1-methyl-N2-(4-nitrophenyl)sulfonyl-1,2-diphenylethane-1,2-diamine | 88 | 79 |

| (1R,2R)-N1-(2-amino-1,2-diphenylethyl)-N2-(4-methoxyphenyl)sulfonyl-N1-methyl-1,2-diphenylethane-1,2-diamine | 91 | 71 |

| (1R,2R)-N1-(2-amino-1,2-diphenylethyl)-N1-methyl-N2-phenylsulfonyl-1,2-diphenylethane-1,2-diamine | 85 | 68 |

Data sourced from studies on the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, highlighting how different substituents on the benzenesulfonamide (B165840) moiety affect catalyst performance. nih.gov

The sulfonamide moiety can also act as a ligand, coordinating to transition metals to form catalysts for a variety of organic transformations. The nitrogen and oxygen atoms of the sulfonamide can bind to a metal center, influencing its electronic properties and steric environment. This coordination is central to designing catalysts for reactions like cross-coupling. mdpi.comrutgers.edu

For example, a palladium catalyst system utilizing a novel S,O-ligand has been developed for the para-selective C–H olefination of aniline (B41778) derivatives. uva.nl While not this compound itself, this highlights the principle of using sulfonamide-related structures in ligand design. Such ligands can promote the rate-limiting C–H bond cleavage step, enabling efficient and selective transformations that would otherwise require multi-step synthetic routes. uva.nl The strategic design of ligands containing functionalities similar to the sulfonamide group is a key area of research for developing new and more efficient transition metal-catalyzed reactions. mdpi.com

Photochemical Transformations Involving this compound and its Analogues

The study of photochemical reactions involving this compound and its analogues explores how light energy can be used to induce specific chemical transformations. These reactions often proceed through pathways and yield products that are inaccessible via traditional thermal methods. A key area of investigation is the photochemical cleavage of the nitrogen-sulfur (N-S) bond, which is a characteristic reaction for many sulfonamides upon UV irradiation.